4-Phenylcyclohexene

Description

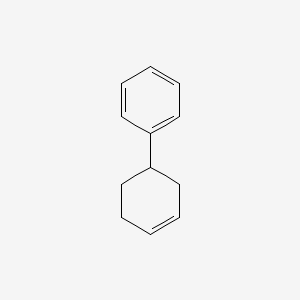

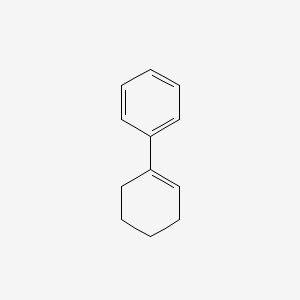

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWNUSFQVJNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047176 | |

| Record name | 4-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4994-16-5 | |

| Record name | 4-Phenylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenylcyclohexene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-Phenylcyclohexene. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Core Chemical and Physical Properties

This compound, with the CAS number 4994-16-5, is a colorless to light yellow liquid organic compound.[1] It is characterized by a cyclohexene ring substituted with a phenyl group.[1] This compound is notably recognized as a volatile organic compound (VOC) and is often associated with the "new carpet smell" as it can be an unintentional byproduct in the manufacturing of styrene-butadiene latex used in carpet backings.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄ | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~0.9715 g/cm³ at 20 °C | [1] |

| Boiling Point | 235 °C at 760 mmHg; 56-59 °C at 0.83-0.98 Torr | [1] |

| Melting Point | 4 - 7 °C | |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[1] | |

| Refractive Index (n20/D) | 1.539 - 1.545 |

Chemical Properties

| Property | Value | Reference |

| CAS Number | 4994-16-5 | [1][2] |

| IUPAC Name | cyclohex-3-en-1-ylbenzene | [2] |

| Synonyms | 4-PCH, 3-Cyclohexenylbenzene | [2] |

| Stability | Stable under normal conditions.[1] |

Synthesis of this compound via Diels-Alder Reaction

This compound can be synthesized through a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between styrene (the dienophile) and 1,3-butadiene (the diene).

Experimental Protocol

Materials:

-

Styrene

-

1,3-Butadiene (can be generated in situ from 3-sulfolene)

-

Toluene or Xylene (solvent)

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Reaction vessel (e.g., a high-pressure reaction vessel or a sealed tube)

-

Heating and stirring apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable high-pressure reaction vessel, combine styrene (1.0 equivalent), a polymerization inhibitor such as hydroquinone (catalytic amount), and the solvent (toluene or xylene).

-

Addition of Diene: Cool the mixture and add condensed 1,3-butadiene (1.1 to 1.5 equivalents). Alternatively, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 150-200 °C. The reaction should be stirred vigorously for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

-

Purification:

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic, vinylic, allylic, and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 5.7 - 5.9 | m | 2H | Vinylic protons (-CH=CH-) |

| ~ 2.8 - 3.0 | m | 1H | Allylic/Benzylic proton (-CH(Ph)-) |

| ~ 1.8 - 2.5 | m | 6H | Allylic and aliphatic protons (-CH₂-) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | Quaternary aromatic carbon (C-Ar) |

| ~ 125 - 130 | Aromatic carbons (CH-Ar) |

| ~ 125 - 130 | Vinylic carbons (-CH=CH-) |

| ~ 40 - 45 | Allylic/Benzylic carbon (-CH(Ph)-) |

| ~ 25 - 35 | Aliphatic carbons (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | C-H stretch (aromatic and vinylic) |

| 2800 - 3000 | C-H stretch (aliphatic) |

| 1650 - 1670 | C=C stretch (alkene) |

| 1450 - 1600 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 158 | Molecular ion (M⁺) |

| 104 | Retro-Diels-Alder fragmentation (loss of butadiene) |

| 91 | Tropylium ion ([C₇H₇]⁺) |

| 77 | Phenyl cation ([C₆H₅]⁺) |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Diels-Alder reaction.

Caption: Workflow for the synthesis of this compound.

Logical Relationship: "New Carpet Smell"

The diagram below illustrates the connection between the industrial production of styrene-butadiene rubber and the presence of this compound as a volatile organic compound in new carpets.

Caption: Formation of this compound as a byproduct.

References

IUPAC name and synonyms for 4-Phenylcyclohexene

An In-depth Technical Guide to 4-Phenylcyclohexene

Chemical Identity and Synonyms

This compound is an organic compound characterized by a cyclohexene ring substituted with a phenyl group at the fourth position.[1] Its formal IUPAC name is cyclohex-3-en-1-ylbenzene.[1][2] This compound is a notable volatile organic compound (VOC) and is recognized as a primary contributor to the "new carpet smell."[1][3][4] It is formed as an unintentional byproduct during the manufacturing of styrene-butadiene latex, which is used in carpet backings and adhesives.[1][3][4]

Synonyms:

-

4-Phenyl-1-cyclohexene[2]

-

3-Cyclohexen-1-ylbenzene[2]

-

(3-Cyclohexenyl)benzene[6]

-

4-phenylcyclohexen[6]

-

1,2,3,6-Tetrahydro-1,1'-biphenyl[2]

Physicochemical and Toxicological Data

The properties of this compound are summarized in the tables below, providing key data for researchers and drug development professionals.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄ | [1][2][5][7] |

| Molecular Weight | 158.24 g/mol | [1][2][6] |

| CAS Number | 4994-16-5 | [1][2][5] |

| Appearance | Colorless to light yellow liquid/oil | [1][6] |

| Density | ~0.97 g/cm³ | [1][6] |

| Boiling Point | 235 °C | [1][6] |

| Melting Point | -14 °C | [6] |

| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | [1][6] |

| Refractive Index | n20/D 1.539-1.545 | [6] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 158. | [1][2] |

| ¹³C NMR | Spectra available. | [2] |

| ¹H NMR | Spectra available. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [2] |

Toxicological and Exposure Data

| Parameter | Value/Information | Reference(s) |

| GHS Classification | Acute toxicity, oral (Category 4) | [2] |

| Hazard Statement | H302: Harmful if swallowed | [2] |

| Inhalation Toxicity (Mice) | No treatment-related effects observed at 0, 7, 18, or 71 ppm over a 2-week study. | [8] |

| Odor Threshold | ~6.5 µg/m³ or 1 ppb | [3][4] |

| FDA Cumulative Estimated Daily Intake | 0.016 µg/kg bw/d | [2] |

| Carpet Emission Criteria | ≤ 27 µg/m³ after 14 days | [3][4] |

| Indoor Air Quality Standard (ANSI/ASHRAE) | 2.5 µg/m³ | [3] |

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This compound is a product of the Diels-Alder reaction between styrene (the dienophile) and 1,3-butadiene (the diene). While it is often an industrial byproduct, this reaction can be adapted for laboratory synthesis.

Materials:

-

Styrene

-

1,3-Butadiene (liquefied or generated in situ)

-

High-pressure reaction vessel (autoclave)

-

Solvent (e.g., toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Ensure the reaction vessel is clean, dry, and rated for the required pressure and temperature.

-

Add styrene and the chosen solvent to the reaction vessel.

-

Cool the vessel and introduce a molar excess of liquefied 1,3-butadiene.

-

Seal the reaction vessel and heat to the desired temperature (typically 100-150 °C). The reaction is usually carried out for several hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.

-

Transfer the reaction mixture and wash with water to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the detection and quantification of this compound in various matrices.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]

Sample Preparation:

-

For liquid samples, perform a solvent extraction using a non-polar solvent like hexane or dichloromethane if the matrix is aqueous.

-

For air samples, use thermal desorption tubes packed with a suitable sorbent.

-

Ensure the final sample is dissolved in a volatile organic solvent.[10] The concentration should be adjusted to fall within the linear range of the instrument, typically around 10 µg/mL for a 1 µL injection.[10]

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 200-230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify this compound by its retention time and the presence of the characteristic molecular ion at m/z 158 and other fragment ions.[1][2]

-

Quantify using a calibration curve prepared from certified reference standards.

Inhalation Toxicity Study in Mice

The following protocol is based on a 2-week inhalation and neurotoxicity study conducted in Swiss-Webster mice.[8]

Animals:

-

Swiss-Webster mice.

-

Group-caged by sex, with individual housing during exposure.[12]

Exposure Protocol:

-

Divide animals into four groups (e.g., 40 mice per group).[8]

-

Expose the groups to this compound vapor at target concentrations of 0 (control), 7, 18, and 71 ppm.[8]

-

Conduct exposures for 6 hours per day for 9 consecutive days.[8]

-

House animals under standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) before and after exposure.[12] Food should be withheld during the exposure period.[12]

Data Collection and Analysis:

-

Monitor animals for clinical signs of toxicity daily.

-

Record body weights before, during, and after the exposure period.

-

Perform a battery of neurological tests to assess motor activity and other functions.

-

At the end of the study, perform a complete necropsy.

-

Conduct histopathological examinations of a wide range of tissues, with a focus on the brain and spinal cord for neurotoxicity assessment.[8]

-

Analyze the data for treatment-related effects by comparing the exposed groups to the control group. In the cited study, no treatment-related effects were observed.[8]

Pathways and Relationships

Industrial Byproduct and Indoor Air Contaminant

This compound is not typically manufactured intentionally but arises from the dimerization of styrene and butadiene, which are monomers in the production of SBR latex. This relationship is a key aspect of its presence as an indoor air contaminant.

Caption: Formation of 4-PCH as a byproduct and its pathway to indoor air.

Role as a Precursor in Clandestine Synthesis

While this compound itself is not a controlled substance, its isomer, 1-phenylcyclohexene, is a known precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic.[1] The Ritter reaction is a key step in this synthetic route.

Caption: Synthesis pathway of PCP from the isomer 1-phenylcyclohexene.

Proposed Metabolic Pathway of Phenylcyclohexene

Limited data exists for the specific metabolism of this compound. However, studies on the related isomer 1-phenylcyclohexene in rats indicate that the compound is extensively metabolized.[13] The primary routes of metabolism are likely oxidation and conjugation to facilitate excretion.

Caption: General metabolic pathway of phenylcyclohexene based on its isomer.

References

- 1. This compound | 4994-16-5 | Benchchem [benchchem.com]

- 2. This compound | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 4. Item - this compound - A Common Air Pollutant - UL Research Institutes - Figshare [ulri.figshare.com]

- 5. Benzene, 3-cyclohexen-1-yl- [webbook.nist.gov]

- 6. 4-PHENYL-1-CYCLOHEXENE | 4994-16-5 [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. library.dphen1.com [library.dphen1.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Phenylcyclohexene (CAS: 4994-16-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexene (4-PCH), identified by the CAS number 4994-16-5, is a volatile organic compound (VOC) that has garnered attention in both industrial and research settings.[1] Structurally, it consists of a cyclohexene ring substituted with a phenyl group. While it is not a primary focus in drug development, its role as a synthetic intermediate and its well-documented presence as an indoor air pollutant make a thorough understanding of its properties and synthesis crucial for various scientific disciplines. This technical guide provides a detailed overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical techniques, and toxicological profile.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 4994-16-5 |

| Molecular Formula | C₁₂H₁₄ |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 235 °C at 760 mmHg |

| Melting Point | -14 °C |

| Density | 0.97 g/cm³ |

| Refractive Index | n20/D 1.539-1.545 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ether. |

| ¹H NMR | Shows characteristic peaks for aromatic, vinylic, and aliphatic protons. |

| ¹³C NMR | Displays signals corresponding to the phenyl and cyclohexene carbons. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 158, with a base peak at m/z 104.[2] |

| Infrared Spectrum | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic and vinylic), and other bond vibrations are observable.[2] |

Synthesis of this compound

This compound can be synthesized through several routes, with the Diels-Alder and Wittig reactions being prominent examples. It is also notably produced as a byproduct in industrial processes.

Industrial Byproduct Formation

This compound is a known byproduct of the manufacturing of styrene-butadiene latex, which is commonly used in carpet backing.[3][4] This unintended formation is the primary source of its presence as an indoor air pollutant, contributing to the characteristic "new carpet smell".[1][5]

Experimental Protocol 1: Diels-Alder Reaction

The Diels-Alder reaction provides a direct method for the synthesis of this compound by the [4+2] cycloaddition of 1,3-butadiene (the diene) and styrene (the dienophile).

Methodology:

-

Reaction Setup: A high-pressure reaction vessel is charged with styrene and a suitable solvent, such as toluene.

-

Diene Addition: Liquefied 1,3-butadiene is carefully added to the reaction vessel. An excess of the diene is typically used to favor the desired reaction.

-

Heating: The sealed vessel is heated to a temperature range of 150-200 °C. The reaction progress is monitored over several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully depressurized. The solvent and unreacted starting materials are removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.

Caption: Diels-Alder synthesis of this compound.

Experimental Protocol 2: Wittig Reaction

The Wittig reaction offers an alternative route to synthesize this compound. This method involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of this compound, a plausible route involves the reaction of benzaldehyde with a cyclohexenyl-derived phosphonium ylide.

Methodology:

-

Ylide Preparation:

-

Triphenylphosphine is reacted with a suitable 3-halocyclohexene (e.g., 3-bromocyclohexene) in an appropriate solvent like toluene to form the corresponding phosphonium salt.

-

The phosphonium salt is then treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF under an inert atmosphere to generate the phosphorus ylide.

-

-

Wittig Reaction:

-

A solution of benzaldehyde in THF is added dropwise to the ylide solution at low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up:

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

-

Purification: The crude product is purified by column chromatography on silica gel or by fractional distillation under vacuum.

Caption: Wittig reaction workflow for this compound synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the sample solution is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column.

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound.

Caption: GC-MS analysis workflow for this compound.

Toxicological Profile and Safety

This compound is primarily recognized for its role as an indoor air pollutant and its associated health effects.

Health Effects

Exposure to this compound, mainly through inhalation, can lead to a range of non-specific symptoms, including:

In a notable case at the U.S. Environmental Protection Agency (EPA) headquarters, the installation of new carpet led to numerous health complaints among employees, which were linked to the off-gassing of this compound.[6][8] This event highlighted the potential for this compound to contribute to "sick building syndrome" and multiple chemical sensitivity.[6][7][8]

Mechanism of Toxicity

The precise molecular mechanism of this compound toxicity is not well-defined. It is considered to be a mild irritant. There is no evidence in the current literature to suggest that it acts on specific signaling pathways in the manner of a targeted drug molecule. Its effects are likely due to its general properties as a volatile organic compound interacting with mucous membranes and the respiratory tract.

Safety and Handling

Given its potential as an irritant and its moderate toxicity upon ingestion, appropriate safety precautions should be taken when handling this compound in a laboratory setting.

| GHS Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| A poison by inhalation.[9] Moderately toxic by ingestion.[9] | Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Conclusion

This compound is a compound of interest due to its prevalence as an industrial byproduct and indoor air pollutant, as well as its utility as a synthetic intermediate in organic chemistry. This technical guide has provided a comprehensive overview of its identification, properties, synthesis, analysis, and toxicological profile. For researchers and scientists, a thorough understanding of this compound is essential for its safe handling and for the accurate interpretation of experimental results in which it may be a reactant, product, or contaminant. While not a direct subject of drug development, its study contributes to the broader knowledge base of organic chemistry and environmental health.

References

- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 2. This compound | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dermal sensitization potential and inhalation toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Carpeting 4-PC - 4-Phenyl Cyclohexane [aetinc.biz]

- 6. tiltresearch.org [tiltresearch.org]

- 7. epaunionhistory.org [epaunionhistory.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis Mechanisms of 4-Phenylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms for 4-phenylcyclohexene, a valuable intermediate in organic synthesis. The document details several prominent synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and application in a research and development setting.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings.[1][2] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] For the synthesis of this compound, the reaction occurs between a 1,3-diene (like 1,3-butadiene) and a phenyl-substituted dienophile (like styrene). This method is characterized by its stereospecificity and high efficiency in creating cyclic structures.[3][4]

Reaction Mechanism

The reaction proceeds through a single, cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange to form two new sigma bonds and one new pi bond in the resulting cyclohexene ring.[2]

Quantitative Data Summary

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 1,3-Butadiene | Styrene | Xylene (typical) | High (Reflux) | 30-60 min | 75-90 (Typical) | [3][5] |

| 3-Sulfolene (in situ Butadiene) | Maleic Anhydride | Xylene | Reflux | 30 min | 89 | [5] |

Note: Data for the analogous reaction with maleic anhydride is provided for yield comparison.

Representative Experimental Protocol (Adapted from a similar Diels-Alder Reaction)

-

In a 25-mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add styrene (1.0 eq) and 10 mL of xylene.[1]

-

Heat the solution to reflux.

-

Slowly bubble 1,3-butadiene gas (1.2 eq) through the refluxing solution over 30 minutes. Alternatively, use a stable precursor like 3-sulfolene which releases butadiene upon heating.[2][5]

-

Continue refluxing for an additional 30 minutes after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1]

Acid-Catalyzed Dehydration of 4-Phenylcyclohexanol

A common and straightforward method for synthesizing alkenes is the dehydration of alcohols. This compound can be synthesized via the acid-catalyzed dehydration of its precursor, 4-phenylcyclohexanol. This reaction typically follows an E1 (elimination, unimolecular) mechanism.[6]

Reaction Mechanism

The E1 mechanism involves a three-step process:

-

Protonation: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

-

Carbocation Formation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate.

-

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of the double bond in this compound.

Quantitative Data Summary

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 4-Phenylcyclohexanol | 85% Phosphoric Acid | None | 160-170 | 30-60 min | Moderate to High |

| 4-Phenylcyclohexanol | Sulfuric Acid | Toluene | Reflux (azeotropic removal of water) | 1-2 hours | Moderate to High |

Representative Experimental Protocol

-

Place 10.0 g of 4-phenylcyclohexanol into a 50-mL round-bottom flask.

-

Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

-

Set up a simple distillation apparatus with the flask.

-

Heat the mixture gently. The product, this compound, will co-distill with water as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain pure this compound.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones).[5] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. For this compound, this could theoretically be achieved through an intramolecular Wittig reaction of a carefully designed precursor.[7] A more common intermolecular approach would involve reacting a cyclohexanone derivative with a benzylphosphonium ylide or benzaldehyde with a cyclohexylphosphonium ylide.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate cyclizes to a four-membered oxaphosphetane ring, which then decomposes to yield the alkene and a triphenylphosphine oxide byproduct.[8]

Quantitative Data Summary

| Carbonyl Compound | Phosphonium Salt | Base | Solvent | Temperature | Yield (%) |

| 4-Phenylcyclohexanone | (Carbethoxymethylene)triphenylphosphorane | N/A | Microwave | N/A | Not Specified |

| Benzaldehyde | Methyltriphenylphosphonium bromide | NaNH₂ or BuLi | THF / Ether | Room Temp | High (Typical) |

Note: Specific yield data for this compound via this method is limited in the provided context; typical yields for Wittig reactions are generally high.

Representative Experimental Protocol (Aqueous, One-Pot)

This protocol is a green chemistry approach adaptable for various aldehydes.[9]

-

Add triphenylphosphine (1.4 eq) to a test tube with a magnetic stir bar.

-

Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir for 1 minute to create a suspension.

-

To the suspension, add the appropriate alkyl halide (e.g., a cyclohexyl halide, 1.6 eq) followed by benzaldehyde (1.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

After 1 hour, quench the reaction with 1.0 M H₂SO₄.

-

Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product using column chromatography to isolate this compound.[9]

Grignard Reaction followed by Dehydration

Another classic carbon-carbon bond-forming reaction, the Grignard reaction, can be employed to synthesize the precursor alcohol, 4-phenylcyclohexanol.[10] This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with cyclohexanone. The resulting tertiary alcohol can then be readily dehydrated under acidic conditions to yield 1-phenylcyclohexene, a structural isomer. To obtain this compound, one would need to react phenylmagnesium bromide with a protected 4-ketocyclohexene or a similar strategy, followed by dehydration. A more direct, though potentially complex, approach is the reaction of a Grignard reagent with 4-chlorocyclohexene.

A documented synthesis of the isomer 1-phenylcyclohexene involves reacting phenylmagnesium bromide with cyclohexanone, followed by acid-catalyzed dehydration.[11]

Reaction Mechanism

-

Grignard Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.

-

Protonation: An acidic workup protonates the resulting alkoxide to form 1-phenylcyclohexanol.

-

Dehydration: The alcohol is then subjected to acid-catalyzed dehydration (as described in Section 2) to form the alkene.

Quantitative Data Summary

| Grignard Reagent | Carbonyl/Halide | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Cyclohexanone | Anhydrous Ether/THF | 1. Addition at 0°C to RT2. Acidic Workup3. Dehydration | 1-Phenylcyclohexene | ~95 (for major product) | [11] |

Representative Experimental Protocol (for 1-Phenylcyclohexene)

-

Prepare Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, react magnesium turnings (1.1 eq) with bromobenzene (1.0 eq) in anhydrous diethyl ether until the magnesium is consumed.[12][13]

-

Addition: Cool the Grignard solution in an ice bath. Slowly add a solution of cyclohexanone (0.95 eq) in anhydrous ether dropwise with stirring.[12]

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly adding it to a beaker of ice containing dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration & Purification: Remove the solvent in vacuo. The crude alcohol can be dehydrated by adding sulfuric or phosphoric acid and heating, followed by distillation to yield 1-phenylcyclohexene.[11]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] this compound can be synthesized by the Heck coupling of iodobenzene with cyclohexene. This reaction can be challenging due to issues with regioselectivity, often producing a mixture of monoarylated products.[6]

Quantitative Data Summary

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (Monoarylated) | Selectivity for 4-PCH (%) | Reference |

| Iodobenzene | Cyclohexene | Pd/Al₂O₃-CeO₂ | NaHCO₃ | DMF | 140 | up to 81 | ~90 | [6][7] |

| Iodobenzene | Cyclohexene | Pd(OAc)₂ | KOH | [Bu₄N]Br | 140 | ~60 | ~60 | [6] |

Representative Experimental Protocol

-

To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the base (e.g., KOH, 1.5 eq), and the solvent (e.g., DMF or [Bu₄N]Br).[6]

-

Add iodobenzene (1.0 eq) and cyclohexene (1.5-2.0 eq) to the mixture.

-

Heat the reaction mixture to 140 °C and stir for 4-12 hours under an inert atmosphere.[6]

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction, filter off the catalyst (if heterogeneous), and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[8]

-

Concentrate the solvent and purify the residue by column chromatography to isolate this compound.[8]

Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 158. Base Peak: m/z = 104. Other fragments: 105. | [14] |

| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | [14] |

| IR Spectrum | C-H stretching (aromatic, alkene, alkane), C=C stretching (aromatic, alkene). |

Note: For detailed spectra, refer to the NIST WebBook or other spectral databases.[14]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. odinity.com [odinity.com]

- 4. scribd.com [scribd.com]

- 5. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 6. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciepub.com [sciepub.com]

- 10. youtube.com [youtube.com]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzene, 3-cyclohexen-1-yl- [webbook.nist.gov]

An In-Depth Technical Guide to the Diels-Alder Synthesis of 4-Phenylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Diels-Alder reaction for the synthesis of 4-Phenylcyclohexene, a valuable carbocyclic compound. The document details the reaction mechanism, a generalized experimental protocol, and key data for the characterization of the product.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis. It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. This reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereospecificity and predictability of the Diels-Alder reaction make it an invaluable tool for the construction of complex cyclic molecules, which are common motifs in natural products and pharmaceutical agents.

In the synthesis of this compound, 1,3-butadiene acts as the four-pi-electron diene component, and styrene serves as the two-pi-electron dienophile. The phenyl group of the styrene molecule influences the regioselectivity of the reaction and is a key functional group in the final product.

Reaction Mechanism

The synthesis of this compound proceeds through a pericyclic reaction mechanism. The pi electrons from the diene and the dienophile rearrange in a cyclic manner to form two new sigma bonds and one new pi bond in the resulting cyclohexene ring.

Below is a diagram illustrating the concerted mechanism of the Diels-Alder reaction between 1,3-butadiene and styrene.

Caption: The concerted [4+2] cycloaddition mechanism.

Experimental Protocol (Generalized)

Materials:

-

1,3-Butadiene (gas)

-

Styrene (liquid)

-

Hydroquinone (inhibitor)

-

Toluene or Xylene (solvent)

-

Lewis acid catalyst (e.g., AlCl₃, optional for enhancing reactivity)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Preparation of Dienophile Solution: In a suitable flask, dissolve freshly distilled styrene and a small amount of an inhibitor like hydroquinone (to prevent polymerization) in a dry, high-boiling solvent such as toluene or xylene.

-

Catalyst Addition (Optional): If a Lewis acid catalyst is to be used to accelerate the reaction, it should be added to the dienophile solution under an inert atmosphere (e.g., nitrogen or argon) with careful temperature control.

-

Reaction Setup: Transfer the dienophile solution to a high-pressure reaction vessel. The vessel should be equipped with a gas inlet, a pressure gauge, a thermocouple, and a stirring mechanism.

-

Addition of Diene: Cool the reaction vessel and introduce a measured amount of liquefied 1,3-butadiene.

-

Reaction Conditions: Seal the vessel and heat it to the desired temperature (typically ranging from 100 to 200 °C). The pressure will increase as the vessel is heated. The reaction mixture should be stirred continuously.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction vessel to room temperature and carefully vent the excess 1,3-butadiene in a fume hood.

-

Purification: The crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted styrene. Further purification can be achieved by column chromatography if necessary.

Below is a logical workflow for the generalized experimental procedure.

Caption: Generalized experimental workflow for synthesis.

Data Presentation

The following tables summarize key physical and spectroscopic data for the reactants and the product, this compound.

Table 1: Physical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | 0.621 (at 20°C) |

| Styrene | C₈H₈ | 104.15 | 145 | 0.909 |

| This compound | C₁₂H₁₄ | 158.24 | 247-249 | ~0.99 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals/Peaks |

| ¹H NMR (CDCl₃) | δ ~7.1-7.4 (m, 5H, Ar-H), ~5.7 (m, 2H, CH=CH), ~2.8 (m, 1H, Ar-CH), ~1.8-2.5 (m, 6H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~126 (Ar-CH), ~127 (CH=CH), ~40 (Ar-CH), ~30 (CH₂), ~29 (CH₂), ~25 (CH₂) |

| IR (neat) | ν ~3025 cm⁻¹ (C-H, aromatic), ~2920 cm⁻¹ (C-H, aliphatic), ~1650 cm⁻¹ (C=C, alkene), ~1600, 1490, 1450 cm⁻¹ (C=C, aromatic), ~750, 700 cm⁻¹ (C-H bend, aromatic) |

| Mass Spectrometry (EI) | m/z (%) = 158 (M⁺), 104, 91, 77 |

Conclusion

The Diels-Alder reaction provides a direct and efficient route for the synthesis of this compound from readily available starting materials. While a specific, optimized experimental protocol is not widely published, the general principles of [4+2] cycloadditions can be applied to develop a suitable synthetic method. The characterization of the product can be definitively achieved through a combination of NMR, IR, and mass spectrometry. This technical guide serves as a foundational resource for researchers interested in the synthesis and application of this compound and its derivatives. Further investigation into catalytic systems and reaction optimization could lead to improved yields and milder reaction conditions.

Environmental Fate and Persistence of 4-Phenylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexene (4-PCH), a volatile organic compound (VOC) with the CAS number 4994-16-5, is primarily known as a byproduct in the manufacturing of styrene-butadiene rubber latex, which is used in carpet backing. Its characteristic "new carpet smell" has led to its investigation in the context of indoor air quality. Beyond the indoor environment, understanding the environmental fate and persistence of 4-PCH is crucial for a comprehensive assessment of its potential ecological impact. This technical guide provides an in-depth overview of the environmental fate and persistence of this compound, including its physicochemical properties, and predicted data on its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential. This guide also details relevant experimental protocols for determining these parameters and visualizes key pathways and workflows.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its behavior and distribution in the environment. The following table summarizes key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| Calculated log Kow (Octanol-Water Partition Coefficient) | 3.7 | --INVALID-LINK-- |

| Water Solubility | Predicted: 15.6 mg/L at 25°C | EPI Suite™ |

| Vapor Pressure | Predicted: 0.13 mmHg at 25°C | EPI Suite™ |

| Henry's Law Constant | Predicted: 2.76 x 10⁻³ atm-m³/mole at 25°C | EPI Suite™ |

Environmental Fate and Persistence

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. The following sections detail the predicted environmental fate of this compound.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. Based on predictive models, this compound is not expected to be readily biodegradable.

| Parameter | Predicted Value | Model |

| Aerobic Biodegradation Half-Life in Water | Weeks | EPI Suite™ (BIOWIN) |

| Aerobic Biodegradation Half-Life in Soil | Weeks to months | EPI Suite™ (BIOWIN) |

| Anaerobic Biodegradation | Not likely to be significant | EPI Suite™ (BIOWIN) |

Experimental Protocol: Ready Biodegradability - OECD 301

The OECD 301 guideline provides a set of methods to assess the ready biodegradability of chemicals. The "CO₂ Evolution Test" (OECD 301B) is a common method.

-

Preparation of Test Medium: A mineral medium containing essential salts is prepared and inoculated with microorganisms from a source like activated sludge.

-

Test Setup: The test substance is added to the inoculated medium in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance are also prepared.

-

Incubation: The vessels are incubated in the dark at a controlled temperature (typically 20-25°C) for 28 days. The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

-

Analysis: The amount of CO₂ produced is measured at regular intervals by titrating the remaining absorbent or by using an inorganic carbon analyzer.

-

Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Diagram: Predicted Aerobic Biodegradation Pathway of this compound

Caption: Predicted aerobic biodegradation pathway of this compound.

Photodegradation

Photodegradation is the breakdown of molecules by light. In the atmosphere, this compound is expected to be degraded by reaction with hydroxyl radicals.

| Parameter | Predicted Value | Model |

| Atmospheric Half-Life (reaction with OH radicals) | 0.2 days (assuming 1.5 x 10⁶ OH radicals/cm³ and a 12-hour day) | EPI Suite™ (AOPWIN) |

Experimental Protocol: Phototransformation of Chemicals in Water - Direct Photolysis (OECD 316)

This guideline is used to determine the potential for direct photodegradation of a chemical in water.

-

Preparation of Test Solutions: Solutions of the test substance in purified water are prepared. The concentration should be low enough to ensure that the solution is not light-saturating.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The light intensity and spectral distribution should be well-characterized. Control samples are kept in the dark.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals. The concentration of the test substance is measured using a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Analysis: The first-order degradation rate constant is determined from the decrease in concentration of the test substance over time in the irradiated samples, corrected for any degradation in the dark controls. The quantum yield, which is a measure of the efficiency of the photodegradation process, can also be calculated.

Diagram: Experimental Workflow for Photodegradation Assessment

Caption: Simplified workflow for determining the photodegradation of 4-PCH.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is not expected to undergo significant hydrolysis under normal environmental conditions.

| Parameter | Predicted Value | Model |

| Hydrolysis Half-Life | Stable to hydrolysis | EPI Suite™ (HYDROWIN) |

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of hydrolysis of a chemical at different pH values.

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Initiation: The test substance is added to each buffer solution.

-

Incubation: The solutions are maintained at a constant temperature in the dark.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.

Bioaccumulation Potential

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (log Kow).

| Parameter | Predicted Value | Source/Model |

| Log Kow | 3.7 | --INVALID-LINK-- (Calculated) |

| Bioconcentration Factor (BCF) | 239.5 | EPI Suite™ (BCFBAF) |

A log Kow of 3.7 suggests a moderate potential for bioaccumulation in aquatic organisms. The predicted BCF value further supports this assessment.

Experimental Protocol: Partition Coefficient (n-octanol/water) - Shake Flask Method (OECD 107)

This method is used to experimentally determine the octanol-water partition coefficient.

-

Preparation: n-Octanol and water are mutually saturated. A stock solution of the test substance in n-octanol is prepared.

-

Partitioning: A known volume of the octanol stock solution and water are placed in a centrifuge tube. The tube is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in both the n-octanol and water phases is determined.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value is the log Kow.

Diagram: Logical Relationship for Bioaccumulation Potential Assessment

Caption: Logical flow for assessing the bioaccumulation potential of a chemical.

Conclusion

Based on predictive modeling, this compound is expected to be moderately persistent in the environment. It is not readily biodegradable but is susceptible to atmospheric photodegradation. Its potential for hydrolysis is low. The calculated log Kow and predicted BCF suggest a moderate potential for bioaccumulation. It is important to note that these are predicted values, and experimental studies following standardized protocols, such as those outlined in this guide, are necessary for a definitive assessment of the environmental fate and persistence of this compound. This information is critical for conducting comprehensive environmental risk assessments and for informing the development of safer alternatives in industrial applications.

4-Phenylcyclohexene: A Technical Guide on its Historical Context and Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylcyclohexene, a volatile organic compound (VOC) with the chemical formula C₁₂H₁₄, possesses a dual and fascinating history. Initially synthesized in the early 20th century through the pioneering work on the Diels-Alder reaction, it later gained prominence as an incidental discovery in the field of environmental science. This technical guide provides an in-depth exploration of the historical context surrounding this compound, detailing its intentional synthesis and its subsequent identification as an industrial byproduct. The document presents quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The history of this compound unfolds along two distinct but interconnected timelines: its deliberate creation in the laboratory and its later, serendipitous discovery as a marker for indoor air quality.

The Era of Intentional Synthesis: The Diels-Alder Reaction

The first synthesis of this compound is intrinsically linked to the discovery of the Diels-Alder reaction, a cornerstone of modern organic chemistry. Developed by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition provided a powerful method for forming six-membered rings. The reaction between a conjugated diene (1,3-butadiene) and a substituted alkene, or dienophile (styrene), proved to be a direct route to this compound.

While a singular, seminal publication titled "The First Synthesis of this compound" is not evident in the historical literature, its creation was an early and logical application of this Nobel Prize-winning reaction. Early investigations into the scope and mechanism of the Diels-Alder reaction in the 1930s and 1940s would have inevitably involved the reaction of simple, readily available dienes and dienophiles, such as 1,3-butadiene and styrene.

The Age of Incidental Discovery: An Industrial Byproduct

Decades after its initial synthesis in academic laboratories, this compound emerged in a completely different context: as a significant component of indoor air pollution. Its discovery as a volatile organic compound (VOC) is a direct consequence of the post-World War II boom in synthetic polymer production.

The compound was identified as an unintentional byproduct in the manufacturing of styrene-butadiene rubber (SBR) latex, a common backing material for carpets.[1] The characteristic "new carpet smell" is, in large part, attributable to the off-gassing of this compound.[2]

A pivotal moment in the history of this compound's discovery as an environmental agent occurred in 1987. New carpet installation at the U.S. Environmental Protection Agency (EPA) headquarters led to widespread health complaints among employees, triggering an intensive investigation into the chemical emissions from the carpeting.[2] This event brought significant public and scientific attention to this compound and its potential health effects, leading to the establishment of industry standards for VOC emissions from building materials.[2]

Quantitative Data

The physical and spectroscopic properties of this compound have been extensively characterized. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4994-16-5 | [1][3] |

| Molecular Formula | C₁₂H₁₄ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.9715 g/cm³ at 20 °C | [1] |

| Boiling Point | 235 °C at 760 mmHg | [1] |

| 56-59 °C at 0.83-0.98 Torr | [1] | |

| Solubility | Slightly soluble in water; highly soluble in organic solvents | [1] |

| Refractive Index (n20/D) | 1.539-1.545 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹³C NMR | Data available in public databases. | [3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 158. | [3] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic): ~3030-3100 cm⁻¹C-H stretching (alkene): ~3020-3100 cm⁻¹C-H stretching (aliphatic): ~2850-2960 cm⁻¹C=C stretching (alkene): ~1640-1680 cm⁻¹Aromatic C=C stretching: ~1450-1600 cm⁻¹ | [1] |

Experimental Protocols

The primary method for the intentional synthesis of this compound is the Diels-Alder reaction. The following protocol is a representative procedure based on early accounts of this reaction.

Synthesis of this compound via Diels-Alder Reaction

Objective: To synthesize this compound from 1,3-butadiene and styrene.

Materials:

-

1,3-butadiene

-

Styrene

-

Hydroquinone (as a polymerization inhibitor)

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous magnesium sulfate (for drying)

-

Autoclave or a sealed, high-pressure reaction vessel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine equimolar amounts of styrene and liquefied 1,3-butadiene. A small amount of hydroquinone is added to inhibit the polymerization of the reactants. Toluene can be used as a solvent.

-

Reaction Conditions: The sealed vessel is heated to a temperature between 150-200 °C. The reaction is typically maintained for several hours to ensure a reasonable conversion. The pressure inside the vessel will increase due to the vapor pressure of the reactants at the elevated temperature.

-

Work-up: After cooling the reaction vessel to room temperature, the excess 1,3-butadiene is carefully vented. The remaining liquid mixture is transferred to a round-bottom flask.

-

Purification: The unreacted styrene and the toluene solvent are removed by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound. The fraction boiling at approximately 56-59 °C at 0.83-0.98 Torr is collected.[1]

-

Characterization: The purified product is characterized by its physical constants (boiling point, refractive index) and spectroscopic methods (IR, NMR, and Mass Spectrometry) to confirm its identity and purity.

Expected Yield: The yields for this reaction can vary depending on the specific conditions but are generally moderate to good.

Visualizations

The following diagrams illustrate the key pathways and logical flows described in this guide.

Caption: Diels-Alder synthesis of this compound.

Caption: Discovery of this compound as a VOC.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 2. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 3. 4-フェニルシクロヘキサノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Synthesis and Biological Evaluation of Novel 4-Phenylcyclohexene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel 4-phenylcyclohexene derivatives. Two primary synthetic methodologies, the Diels-Alder reaction and the Wittig reaction, are presented with step-by-step procedures. Furthermore, the potential biological activities of these derivatives as anti-inflammatory and anticancer agents are explored, with a focus on their interactions with key signaling pathways, including NF-κB and MAPK. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. The inherent structural features of the this compound scaffold make it an attractive template for the design of novel therapeutic agents. This document outlines detailed protocols for the synthesis of new derivatives and provides insights into their biological evaluation.

Synthetic Methodologies

Two robust and versatile synthetic strategies for the preparation of this compound derivatives are the Diels-Alder reaction and the Wittig reaction.

Synthesis via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of the cyclohexene ring system. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of this compound derivatives, a phenyl-substituted diene can be reacted with a suitable dienophile.

Experimental Protocol: Diels-Alder Synthesis of a Substituted this compound Derivative [1][2]

This protocol describes the synthesis of a tetrasubstituted cyclohexene derivative, which can be adapted for various this compound analogs.

Step 1: Synthesis of the Diene (1-aryl-5-phenyl-4-methyl-2,4-pentadiene-1-one) [1]

-

In a flask equipped with a mechanical stirrer, dissolve the substituted acetophenone (e.g., 4-chloroacetophenone or 4-methoxyacetophenone) and α-methyl cinnamaldehyde in absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium ethoxide in absolute ethanol while maintaining vigorous stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.

-

Filter the resulting solid, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a 1:1 mixture of benzene and ethanol to yield the diene.

Step 2: Synthesis of the Dienophile (1,3-diphenyl-2-chloropropene-1-one) [1]

-

In a flask with a mechanical stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

-

Cool the flask in an ice bath.

-

Add 2-chloroacetophenone and benzaldehyde with continuous stirring.

-

Maintain the reaction temperature at 25°C and stir vigorously for 15 minutes.

-

Filter the product, wash with cold water until neutral, then with ice-cold ethanol.

-

Recrystallize the product from ethanol to obtain the dienophile.

Step 3: Diels-Alder Cycloaddition [1][2]

-

In a round-bottom flask, reflux a mixture of the synthesized diene (from Step 1) and the dienophile (from Step 2) in benzene for 24 hours.

-

After reflux, evaporate the benzene under reduced pressure.

-

Recrystallize the residue from petroleum ether to obtain the substituted cyclohexene product.

Step 4: Purification and Characterization

-

Purify the final product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate mixtures).

-

Characterize the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Experimental Workflow: Diels-Alder Synthesis

Caption: Workflow for the synthesis of a substituted this compound derivative via a Diels-Alder reaction.

Synthesis via Wittig Reaction

The Wittig reaction is a highly versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4][5][6] This reaction can be employed to construct the double bond within the cyclohexene ring or to introduce exocyclic double bonds.

Experimental Protocol: Wittig Synthesis of a this compound Derivative [4][5]

This protocol outlines a general procedure for the synthesis of an alkene, which can be adapted for the synthesis of this compound derivatives by choosing the appropriate carbonyl compound and phosphonium salt.

Step 1: Preparation of the Phosphonium Salt

-

React triphenylphosphine with a suitable alkyl halide (e.g., benzyltriphenylphosphonium chloride) in an appropriate solvent.

-

The phosphonium salt typically precipitates and can be collected by filtration.

Step 2: Generation of the Phosphorus Ylide (Wittig Reagent)

-

Suspend the phosphonium salt in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as n-butyllithium or sodium hydride, dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide.

Step 3: Wittig Reaction [4]

-

To the ylide solution, add a solution of the carbonyl compound (e.g., a substituted 4-phenylcyclohexanone) in the same solvent.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]

Step 4: Work-up and Purification [4]

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Evaporate the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the product by column chromatography on silica gel. The triphenylphosphine oxide is typically less polar and can be separated from the more polar alkene product.[4]

Step 5: Characterization

-

Characterize the purified this compound derivative using NMR, MS, and IR spectroscopy.

Experimental Workflow: Wittig Reaction

Caption: General workflow for the synthesis of a this compound derivative using the Wittig reaction.

Data Presentation

Table 1: Summary of Synthetic Yields for Novel this compound Derivatives (Hypothetical Data)

| Derivative ID | Synthetic Method | R1 Group | R2 Group | Yield (%) | Purity (%) |

| PCD-01 | Diels-Alder | H | H | 75 | >98 |

| PCD-02 | Diels-Alder | 4-Cl | H | 68 | >97 |

| PCD-03 | Diels-Alder | 4-OCH3 | H | 72 | >98 |

| PCD-04 | Wittig | H | =CH2 | 85 | >99 |

| PCD-05 | Wittig | H | =CH-Ph | 81 | >98 |

Table 2: Key Analytical Data for Novel this compound Derivatives (Hypothetical Data)

| Derivative ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| PCD-01 | 7.25-7.40 (m, 5H), 5.70-5.90 (m, 2H), ... | 142.1, 128.5, 127.8, 126.3, ... | 158.24 [M]⁺ |

| PCD-02 | 7.30 (d, 2H), 7.20 (d, 2H), 5.75-5.95 (m, 2H), ... | 140.8, 132.5, 128.8, 128.2, ... | 192.68 [M]⁺ |

| PCD-03 | 7.25 (d, 2H), 6.90 (d, 2H), 5.70-5.90 (m, 2H), ... | 158.9, 134.3, 128.5, 114.1, ... | 188.27 [M]⁺ |

| PCD-04 | 7.20-7.35 (m, 5H), 4.75 (s, 2H), ... | 147.5, 141.2, 128.4, 127.6, 106.8, ... | 170.26 [M]⁺ |

| PCD-05 | 7.15-7.45 (m, 10H), 6.50 (s, 1H), ... | 142.5, 137.8, 129.2, 128.6, 128.3, ... | 246.35 [M]⁺ |

Biological Activities and Signaling Pathways

Novel this compound derivatives have shown promise as both anti-inflammatory and anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Aberrant activation of this pathway leads to the overexpression of pro-inflammatory cytokines such as TNF-α and IL-6.

Certain this compound derivatives have been found to inhibit the NF-κB signaling pathway. This inhibition can occur at various points, such as preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.

Signaling Pathway: NF-κB Inhibition by this compound Derivatives

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives, preventing the inflammatory response.

Anticancer Activity: Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of many cancers. Novel this compound derivatives may exert their anticancer effects by inhibiting key components of these pathways. For instance, inhibition of kinases within the Ras/Raf/MEK/ERK cascade can halt uncontrolled cell proliferation. Similarly, targeting the PI3K/Akt/mTOR pathway can induce apoptosis in cancer cells.

Signaling Pathway: Anticancer Mechanism of this compound Derivatives

Caption: Putative anticancer mechanism of this compound derivatives through inhibition of the MAPK and PI3K/Akt signaling pathways.

Conclusion

The synthetic protocols and biological insights provided in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The Diels-Alder and Wittig reactions offer versatile and efficient routes to a wide array of novel this compound derivatives. Preliminary biological data suggest that these compounds are promising candidates for further investigation as anti-inflammatory and anticancer agents. The elucidation of their interactions with key signaling pathways, such as NF-κB and MAPK, provides a rational basis for the future design and optimization of more potent and selective therapeutic agents. Further studies are warranted to fully explore the structure-activity relationships and therapeutic potential of this exciting class of compounds.

References

Application Notes and Protocols for the Analytical Detection of 4-Phenylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexene (4-PCH) is a volatile organic compound (VOC) that is primarily known as a byproduct in the manufacturing of styrene-butadiene rubber (SBR) latex, which is used in carpet backings.[1][2][3] Its presence, often associated with a "new carpet smell," has raised concerns regarding indoor air quality and potential health effects, including headaches and irritation of the eyes, nose, and throat.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including air, consumer products, and environmental samples.

These application notes provide detailed protocols for the detection and quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for its analysis.[4]

Analytical Techniques

The principal analytical method for the determination of this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of 4-PCH. GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high sensitivity and specificity for detection, allowing for unambiguous identification based on the mass spectrum of the molecule.

-

High-Performance Liquid Chromatography (HPLC): While less common for a volatile compound like 4-PCH, HPLC with a UV detector can be employed, particularly for samples in a liquid matrix where the analyte is present at higher concentrations.

Data Presentation: Quantitative Method Performance

The following table summarizes typical quantitative performance data for the analysis of this compound using GC-MS. The values are compiled from various sources and represent typical method performance.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Textiles | HS-SPME-GC/MS | 0.0001 mg/m² | |

| Limit of Quantification (LOQ) | General | GC-MS | Typically 3-5 times the LOD | |

| Linearity (R²) | General | GC-MS | > 0.99 | |

| Recovery | General | GC-MS | 80 - 120% | |

| Acceptable Indoor Air Level | Indoor Air | - | 6.5 µg/m³ (LEED Guideline) | [1][5] |

| Emission Criteria | Carpet | - | < 27 µg/m³ (14 days post-installation) | [1][2][3] |

Experimental Protocols

Protocol 1: Determination of this compound in Air Samples by Thermal Desorption GC-MS

This protocol is suitable for the analysis of 4-PCH in indoor air samples collected on sorbent tubes.

1. Sample Collection:

- Collect air samples using calibrated personal or area sampling pumps onto thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA).

- The sampling volume will depend on the expected concentration of 4-PCH and the sensitivity of the analytical instrument. A typical range is 5 to 100 liters.

- After sampling, seal the tubes with diffusion-limiting caps and store them at 4°C until analysis.

2. Instrumental Analysis: